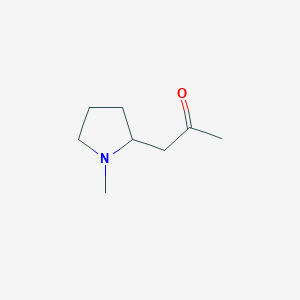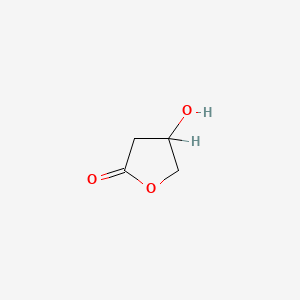![molecular formula C37H68O5 B1195046 4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one CAS No. 134876-18-9](/img/structure/B1195046.png)
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona reticulata with data available.
Scientific Research Applications
Influence on Carbohydrate Moiety and Chromophore Formation
Research by Frank and Hofmann (2000) studied the influence of carbohydrate moieties on the formation of chromophores during food-related Maillard reactions. They explored how carbohydrate structures impact the development of colored compounds in food processing, particularly focusing on furanone-based chromophores (Frank & Hofmann, 2000).
Asymmetric Synthesis of Polyketide Spiroketals
Meilert, Pettit, and Vogel (2004) developed a non-iterative asymmetric synthesis method for C15 polyketide spiroketals. This research contributes to understanding the synthesis of complex organic compounds, including furan derivatives, and their potential applications in pharmaceuticals (Meilert, Pettit, & Vogel, 2004).
Stereoselective Synthesis for Construction of Trisaccharides
Gerber and Vogel (2001) worked on the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane pentols and derivatives for the construction of trisaccharides. This research is significant for the development of complex sugar structures and their potential applications in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).
Novel Antioxidant Agents from Vitamin C and E Analogues
Manfredini et al. (2000) explored molecular combinations of antioxidants, specifically focusing on derivatives of ascorbic acid and alpha-tocopherol. They investigated compounds like 3,4-dihydroxy-5(R)-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one for their radical scavenging activities, contributing to the development of potential therapeutic agents in treating free radical damage (Manfredini et al., 2000).
Formation of Colored Nitrogen-Containing Compounds in Maillard Reactions
Hofmann (1998) identified new colored nitrogen-containing compounds formed during Maillard reactions of pentoses and primary amino acids. This research helps in understanding the chemical transformations in food processing and the formation of novel compounds (Hofmann, 1998).
properties
CAS RN |
134876-18-9 |
|---|---|
Product Name |
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
Molecular Formula |
C37H68O5 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m1/s1 |
InChI Key |
BDGWQMLWIGDEKO-JCUARTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
synonyms |
reticulatacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



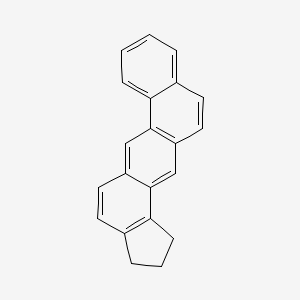
![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)
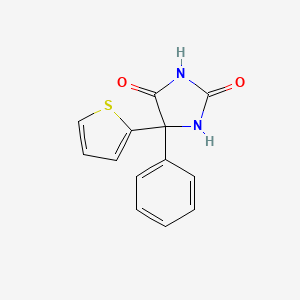
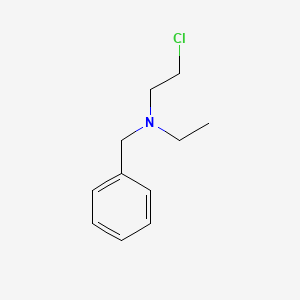
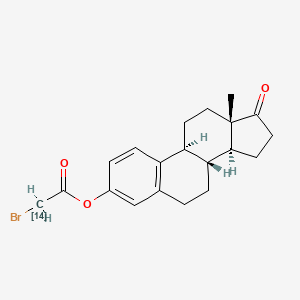
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
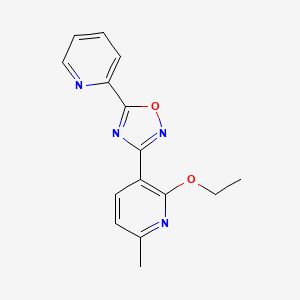
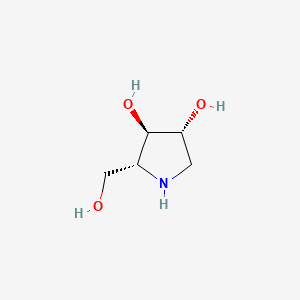
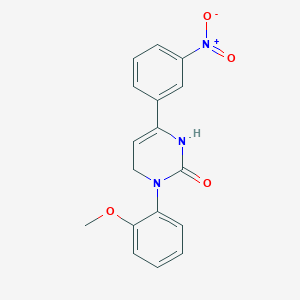
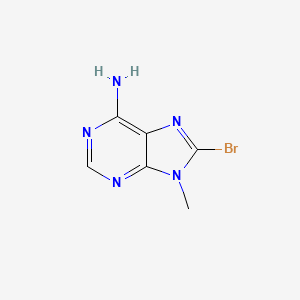
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
